molecular formula C5H5NO2S B1303759 Methyl thiazole-4-carboxylate CAS No. 59418-09-6

Methyl thiazole-4-carboxylate

Cat. No. B1303759
CAS RN: 59418-09-6
M. Wt: 143.17 g/mol
InChI Key: KUWWRNNYEYGSBQ-UHFFFAOYSA-N
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Description

Methyl thiazole-4-carboxylate is a chemical compound that belongs to the thiazole family, characterized by a thiazole ring—a five-membered ring containing both sulfur and nitrogen atoms. This compound is of interest due to its potential applications in medicinal chemistry and as a building block for more complex chemical structures.

Synthesis Analysis

The synthesis of various substituted thiazoles, including methyl thiazole-4-carboxylate derivatives, has been explored in several studies. For instance, a novel synthetic method for methyl 5-substituted thiazole-4-carboxylates was developed using methyl 3-substituted 3-bromo-2-isocyanoacrylates with hydrogen sulfide in the presence of triethylamine . Another study reported the synthesis of methyl 2-[2-(1-amino)ethenyl-bithiazolyl] thiazoline-4-carboxylate, an important partial skeleton of the macrobicyclic peptide antibiotic cyclothiazomycin . These methods highlight the versatility of thiazole derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of thiazole derivatives has been extensively studied using various spectroscopic and crystallographic techniques. For example, the structure of organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates was confirmed by NMR, IR, and X-ray diffraction crystallography . Similarly, the molecular geometry of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was optimized using density functional theory (DFT) and compared with experimental data .

Chemical Reactions Analysis

Thiazole derivatives participate in a variety of chemical reactions. The base-induced cyclization of active methylene isocyanides with methyl dithiocarboxylates has been reported to efficiently synthesize 4,5-disubstituted thiazoles . Additionally, the reactivity of 4-methylbenzo[d]thiazol-2-amine with carboxylic acids has been studied, resulting in a series of crystalline adducts through classical hydrogen bonds and noncovalent associations .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The electronic structure, spectral features, hydrogen bonding, and solvent effects of 4-methylthiadiazole-5-carboxylic acid were investigated using DFT, revealing insights into the compound's stability and reactivity . The synthesis and characterization of (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate provided data on its crystalline structure and molecular properties .

Relevant Case Studies

Several studies have highlighted the biological activity of thiazole derivatives. Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate exhibited significant in vivo antifilarial activity and inhibited leukemia cell proliferation . The fungicidal activity of organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates against various plant pathogens was also reported, demonstrating the potential of thiazole derivatives in agricultural applications .

Scientific Research Applications

  • Antioxidant : Thiazole derivatives can act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

  • Analgesic : Thiazole derivatives can have analgesic (pain-relieving) properties . Analgesics are used to relieve pain.

  • Anti-inflammatory : Thiazole derivatives can have anti-inflammatory effects . Anti-inflammatory agents may reduce inflammation in the body.

  • Antimicrobial and Antifungal : Thiazole derivatives can have antimicrobial and antifungal properties . These are used to prevent the growth of harmful microorganisms.

  • Antiviral : Thiazole derivatives can have antiviral properties . Antiviral drugs are a class of medication used specifically for treating viral infections.

  • Antitumor or Cytotoxic : Thiazole derivatives can have antitumor or cytotoxic properties . These are used in cancer treatment to kill cancer cells.

  • Diuretic : Thiazole derivatives can act as diuretics . Diuretics are substances that increase the production of urine, helping the body get rid of excess water and salt.

  • Anticonvulsant : Thiazole derivatives can have anticonvulsant properties . Anticonvulsants are used to prevent or reduce the severity of seizures.

  • Neuroprotective : Thiazole derivatives can have neuroprotective effects . Neuroprotective agents may protect nerve cells against damage, degeneration, or impairment of function.

  • Antischizophrenia : Thiazole derivatives can have antischizophrenia effects . These are used to manage and reduce the symptoms of schizophrenia.

  • Antidiabetic : Thiazole derivatives can have antidiabetic properties . Antidiabetic drugs are a class of medication used specifically for treating diabetes.

  • Antihypertensive : Thiazole derivatives can have antihypertensive properties . Antihypertensive drugs are used to lower high blood pressure.

Safety And Hazards

Safety information for Methyl thiazole-4-carboxylate indicates that it may cause skin irritation and serious eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

Thiazole derivatives have been the focus of medicinal chemists due to their wide range of biological activities . The current review may draw the attention of medicinal chemists to finding new leads, which may later be translated into new drugs .

properties

IUPAC Name

methyl 1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S/c1-8-5(7)4-2-9-3-6-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWWRNNYEYGSBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378445
Record name Methyl thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl thiazole-4-carboxylate

CAS RN

59418-09-6
Record name Methyl thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 1,3-thiazole-4-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 2-[(S)-2-[(R)-4-(4-methoxy-phenyl)-2,5-dioxo-imidazolidin-1-yl]-3-(4-nitro-phenyl)-propionylamino]-thiazole-4-carboxylic acid methyl ester (53.9 mg, 0.1 mmol) in tetrahydrofuran (10 mL) was added sodium acetate (60 mg, 0.44 mmol), 37% w/w aqueous formaldehyde solution (0.033 mL, 0.44 mmol) and 10% palladium on carbon (30 mg) and the mixture shaken under an atmosphere of hydrogen at 50 psi pressure in a Parr apparatus for 72 hours. The reaction mixture was filtered through a pad of Celite® and washed through with additional tetrahydrofuran. The filtrate was concentrated in vacuo, the residue was dissolved in dichloromethane, washed with water, saturated aqueous sodium bicarbonate, dried with sodium sulfate and concentrated in vacuo to give the crude product as a yellow solid. Purification by reverse phase HPLC using a C18 stationary phase gradient eluted from 10% up to 90% acetonitrile in water gave 2-(S)-3-(4-dimethylamino-phenyl)-2-[(R)-4-(4-methoxy-phenyl)-2,5-dioxo-imidazolidin-1-yl]-propionylamino}-thiazole-4-carboxylic acid methyl ester as a colorless solid (12 mg, 22%).
Name
2-[(S)-2-[(R)-4-(4-methoxy-phenyl)-2,5-dioxo-imidazolidin-1-yl]-3-(4-nitro-phenyl)-propionylamino]-thiazole-4-carboxylic acid methyl ester
Quantity
53.9 mg
Type
reactant
Reaction Step One
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
0.033 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
30 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

2-((S)-2-{2-tert-Butoxycarbonylamino-2-[4-(2-methoxy-ethoxy)-phenyl]-acetylamino}-3-phenyl-propionylamino)-thiazole-4-carboxylic acid methyl ester (a mixture of two epimers, R/S=85:15) (0.21 g, 0.343 mmol) was dissolved into dry dichloromethane (20 mL) and trifluoroacetic acid (2 mL, 26 mmol) was added. The reaction mixture was stirred at room temperature for 1 hour. The mixture was concentrated to dryness. The residue was cooled in an ice bath, then neutralized with saturated aqueous sodium bicarbonate solution. The mixture was extracted with ethyl acetate. The organic layer was separated, dried over sodium sulfate, and concentrated to give crude 2-((S)-2A2-amino-2-[4-(2-methoxy-ethoxy)-phenyl]-acetylamino}-3-phenyl-propionylamino)-thiazole-4-carboxylic acid methyl ester as a white foam (a mixture of two epimers, R/S=85:15) (0.16 g, 91%).
Name
2-((S)-2-{2-tert-Butoxycarbonylamino-2-[4-(2-methoxy-ethoxy)-phenyl]-acetylamino}-3-phenyl-propionylamino)-thiazole-4-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl thiazole-4-carboxylate
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
51
Citations
L Théveau, C Verrier, P Lassalas… - … A European Journal, 2011 - Wiley Online Library
… Indeed, DFT geometry optimisation calculations on methyl thiazole-4-carboxylate clearly showed that the HOMO was slightly higher in energy (−7.44 eV) and notably the charge density …
DAM Watkins - Chemosphere, 1976 - hero.epa.gov
… Elution using pure methanol yielded thiazol-4-ylamidine and methyl thiazole-4-carboxylate. Further elution with increasing proportions of water in the methanol and 1% aqueous acetic …
Number of citations: 9 hero.epa.gov
P Brookes, RJ Clark, AT Fuller, MPV Mijović… - Journal of the Chemical …, 1960 - pubs.rsc.org
… Benzene eluted a substance (36-7 mg.) shown by comparison of infrared absorption spectra and paper chromatography to be methyl thiazole-4-carboxylate. (C) The same two …
Number of citations: 24 pubs.rsc.org
X Zhang, Y Zhou, Y Shen, L Du, J Chen… - Acta Pharmacologica …, 2009 - nature.com
Aim: To design and synthese a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, featuring the (phenylsulfonamido-methyl) pyridine and (…
Number of citations: 9 www.nature.com
RJ Clark, J Walker - Journal of the Chemical Society C: Organic, 1966 - pubs.rsc.org
… After examining the convenience of the procedure with a model substrate (methyl thiazole-4-carboxylate), the bis-4-bromoanilide was prepared from dimethyl micrococcinate by means …
Number of citations: 6 pubs.rsc.org
MN Ahmed, M Madni, S Anjum, S Andleeb… - …, 2021 - pubs.rsc.org
… 1b and Table 1), the methyl thiazole-4-carboxylate moiety A (C2–C6/N1/O1/O2/S1), 4,5-dihydro-1H-pyrazole ring B (C7–C9/N2/N3), bromophenyl ring C (C10–C15/Br1) and …
Number of citations: 24 pubs.rsc.org
S Li, S Chen, J Fan, Z Cao, W Ouyang, N Tong… - European Journal of …, 2018 - Elsevier
IQS has been proven to be a new quorum sensing (QS) system against bacterial biofilm formation, which is activated in the common phosphate-limiting environment of infected tissues …
Number of citations: 35 www.sciencedirect.com
B Ghasemi, H Beyzaei, H Hashemi - Annals of Military and Health …, 2015 - brieflands.com
: Purpose: In this study, we have focused on antibacterial effect of newly synthesized thiazole, imidazole, and tetrahydropyrimidine derivatives in Iran on listeria monocytogenes. …
Number of citations: 9 brieflands.com
MPV Mijović, J Walker - Journal of the Chemical Society (Resumed), 1961 - pubs.rsc.org
COMPARATIVELY few studies have been reported on the infrared spectra of thiazoles. Randall, Fowler, Fuson, and Dangl2 examined the spectra of four thiazoles (48, 57, 75, 76* in …
Number of citations: 0 pubs.rsc.org
M Bakavoli, H Beyzaie, M Rahimizadeh, H Eshghi… - Molecules, 2009 - mdpi.com
Cyclocondensation of 2-[bis(methylthio)methylene]malononitrile (1) and cysteamine (2) afforded 2-(thiazolidin-2-ylidene)malononitrile (3). This compound on treatment with NaSH gave …
Number of citations: 35 www.mdpi.com

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